molecular formula C6H9N3 B014905 2-Hydrazinyl-5-Methylpyridine CAS No. 4931-01-5

2-Hydrazinyl-5-Methylpyridine

Cat. No. B014905
CAS RN: 4931-01-5
M. Wt: 123.16 g/mol
InChI Key: PNVWNMCAGZBUNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydrazinyl-5-Methylpyridine and its derivatives involves novel protocols that yield these compounds from their respective precursors. For instance, the synthesis of pyridine derivatives through novel protocols, starting from chloro-nitropyridine carbonitriles, has been reported, providing insights into the methodological approaches to obtain these compounds (Tranfić et al., 2011).

Molecular Structure Analysis

X-ray diffraction and spectroscopic analyses are fundamental in determining the molecular structure of 2-Hydrazinyl-5-Methylpyridine derivatives. Structural differences compared to corresponding cyano-nitropyridines and hydrazinopyridines have been highlighted, revealing the impact of substituents on molecular structure and hydrogen bonding patterns (Tranfić et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 2-Hydrazinyl-5-Methylpyridine involves its interaction with various reagents to form derivatives with distinct chemical properties. Notably, the reaction with carbon disulfide under alkaline or neutral conditions yields different products, demonstrating the compound's versatility in chemical synthesis (Mokrushina et al., 1977).

Physical Properties Analysis

The physical properties of 2-Hydrazinyl-5-Methylpyridine derivatives, such as melting points, solubility, and crystal structure, can be significantly influenced by the nature of the substituents and the molecular conformation. The crystalline structures and vibrational studies, combined with quantum chemical calculations, offer deep insights into the physical characteristics of these compounds (Kucharska et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals and stability under various conditions, are crucial for understanding the applications and behavior of 2-Hydrazinyl-5-Methylpyridine derivatives in chemical syntheses and other applications. Studies on the vibrational characteristics of the hydrazo-bond and the influence of methyl substitution on structure and vibrational data provide valuable information on the chemical properties of these compounds (Michalski et al., 2013).

Scientific Research Applications

  • Derivatization Reagent in LC-ESI-MS Analysis : 2-hydrazino-1-methylpyridine, a derivative, serves as a highly sensitive derivatization reagent for liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) analysis of oxosteroids, offering significantly enhanced sensitivity compared to intact steroids (Higashi, Yamauchi, & Shimada, 2005).

  • Corrosion Inhibition : 2-amino-4-methylpyridine is effective in inhibiting mild steel corrosion in acidic environments, increasing polarization resistance and adsorption on the steel surface (Mert, Yüce, Kardaş, & Yazıcı, 2014).

  • Cytotoxic and Antioxidant Potential : Novel derivatives, such as 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole, exhibit significant cytotoxicity and antioxidant potential, inhibiting the growth of A2780 and HeLa carcinoma cells (Grozav et al., 2017).

  • Structural and Fluorescence Properties : The pyridine derivative 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile demonstrates structural differences and lacks fluorescence, unlike its structurally similar counterparts (Tranfić, Halambek, Cetina, & Jukić, 2011).

  • Antimalarial Activity : 2-(2-hydrazinyl)thiazole derivatives show significant antimalarial activity, with notable binding interactions with Plasmodium falciparum's enzymes (Makam, Thakur, & Kannan, 2014).

  • Antimicrobial Activities : Novel 2,4,6-tri-substituted pyridine derivatives exhibit promising antimicrobial activities, comparable to known antibiotics (Abdel Salam, Khalifa, Said, & Amr, 2014).

  • Tumor Inhibitory and Antioxidant Activities : Polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives with pyridine moieties show promising tumor inhibitory and antioxidant activities (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

properties

IUPAC Name

(5-methylpyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-2-3-6(9-7)8-4-5/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVWNMCAGZBUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399987
Record name 2-Hydrazinyl-5-Methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-5-Methylpyridine

CAS RN

4931-01-5
Record name 2-Hydrazinyl-5-Methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.0 g (7.8 mmol) 2-chloro-5-methylpyridine are stirred under reflux in 5.7 ml (5.9 g, 117.6 mmol) hydrazine hydrate for 12 h. 10 ml ethylene glycol monoethyl ether are added to the cooled reaction mixture and the solvent is then removed completely on a rotary evaporator. This working step is repeated twice, methylene chloride is then added to the residue, the precipitate is filtered off, the filtrate is concentrated in vacuo and the residue is dried in vacuo.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5.7 ml (5.9 g, 117.6 mmol) of hydrazine hydrate are added to 1.0 g (7.8 mmol) of 2-chloro-5-methylpyridine, and the mixture is stirred at boiling point (bath temperature 150° C.) for 16 h. The reaction mixture is cooled and then concentrated on a rotary evaporator, and the residue is co-evaporated three times with in each case 10 ml of ethylene glycol monoethyl ether. The residue is then taken up in dichloromethane, the precipitate is separated off and the filtrate is concentrated under reduced pressure.
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JC Lee, KH Hong, A Becker, JS Tash… - European journal of …, 2021 - Elsevier
Over 50 tetrahydroindazoles were synthesized after 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one (3) was identified as a hit compound in a high …

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